molecular formula C6H5ClN2O2 B13113861 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride CAS No. 60186-49-4

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride

Cat. No.: B13113861
CAS No.: 60186-49-4
M. Wt: 172.57 g/mol
InChI Key: YKUFFZBPCYQLCQ-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride typically involves the chlorination of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to facilitate the formation of the acyl chloride derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions with this compound include amides, esters, and carboxylic acids, depending on the nucleophile and reaction conditions used .

Scientific Research Applications

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations.

Properties

CAS No.

60186-49-4

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-methyl-6-oxo-1H-pyrimidine-5-carbonyl chloride

InChI

InChI=1S/C6H5ClN2O2/c1-3-8-2-4(5(7)10)6(11)9-3/h2H,1H3,(H,8,9,11)

InChI Key

YKUFFZBPCYQLCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)C(=O)Cl

Origin of Product

United States

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